1H-Benzimidazole, 5-nitro-, sodium salt

Solubility Formulation Medicinal Chemistry

Researchers studying nitrobenzimidazole bioactivity often face solubility bottlenecks with the poorly soluble free base (<0.01 g/100 mL). 1H-Benzimidazole, 5-nitro-, sodium salt (CAS 51349-86-1) solves this by providing a pre-dissolved, assay-ready sodium form that eliminates confounding organic co-solvents. - Enables direct aqueous formulation for rumen fermentation studies, where the 5-nitro core reduced methane production by 60% in vitro. - Serves as an efficient NQO1 (DT-diaphorase) substrate, exceeding nitrofuran and nitrobenzene reactivity for targeted prodrug activation research. - Functions as a versatile building block for synthesizing 1-substituted derivatives with demonstrated anticancer activity.

Molecular Formula C7H4N3NaO2
Molecular Weight 185.12 g/mol
CAS No. 51349-86-1
Cat. No. B1360351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 5-nitro-, sodium salt
CAS51349-86-1
Molecular FormulaC7H4N3NaO2
Molecular Weight185.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N=C[N-]2.[Na+]
InChIInChI=1S/C7H4N3O2.Na/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;/h1-4H;/q-1;+1
InChIKeyQDTXMHPOJKYAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrobenzimidazole Sodium Salt: Research Overview


1H-Benzimidazole, 5-nitro-, sodium salt (CAS 51349-86-1) is the sodium salt of the heterocyclic aromatic compound 5-nitrobenzimidazole. It is primarily utilized as a research intermediate and building block in medicinal chemistry, with applications stemming from the core benzimidazole scaffold's diverse biological activities . The compound, also known as sodium 5-nitrobenzimidazol-1-ide, features a benzimidazole ring substituted with a nitro group at position 5, which is deprotonated to form the sodium salt. This form is specifically chosen to enhance aqueous solubility compared to its free base counterpart, facilitating its use in various in vitro and formulation contexts . Its unique identifier is T3LA997LPQ [1].

5-Nitrobenzimidazole Sodium Salt: Key Differentiators


While the benzimidazole class is rich with bioactive compounds, the specific combination of the 5-nitro group and the sodium salt counterion in 1H-Benzimidazole, 5-nitro-, sodium salt (CAS 51349-86-1) confers distinct physicochemical and biological properties that make it non-interchangeable with closely related analogs. The sodium salt form demonstrably enhances aqueous solubility and potentially bioavailability, a critical factor for in vitro assays and formulation development that the poorly soluble free base (5-nitrobenzimidazole, CAS 94-52-0) cannot fulfill . Furthermore, the position of the nitro group is crucial; the 5-nitro substitution pattern is linked to a unique reactivity profile with enzymes like DT-diaphorase, which differs from 2-nitrobenzimidazole or other nitroaromatics, leading to distinct redox behavior and cytotoxic outcomes [1]. These quantitative differences underscore that substituting this specific compound with a generic benzimidazole could compromise experimental reproducibility or desired biological activity.

5-Nitrobenzimidazole Sodium Salt: Quantitative Evidence


Enhanced Aqueous Solubility

The sodium salt form of 5-nitrobenzimidazole is explicitly selected to overcome the poor aqueous solubility of its free base counterpart. While the free base 5-nitrobenzimidazole exhibits a water solubility of less than 0.01 g/100 mL at 16.5 °C [1], the sodium salt form is noted to enhance water solubility, making it more suitable for aqueous-based formulations and in vitro assays . This improved solubility is a direct consequence of salt formation, which facilitates better dispersion and dissolution in aqueous media.

Solubility Formulation Medicinal Chemistry

Methane Inhibition in Rumen Fermentation

In a direct head-to-head in vitro rumen batch culture study, 5-nitrobenzimidazole (the active moiety of the sodium salt) was evaluated for its effect on methane (CH4) production. At higher concentrations (12 µM), 5-nitrobenzimidazole produced 60% less CH4 compared to control cultures (P < 0.05). This effect was significantly different from two synthetic nitrocompounds, ABLE 244 and ABLE 245, which had no significant effect on CH4 production under the same conditions [1].

Methane Inhibition Rumen Microbiology Agricultural Chemistry

DT-Diaphorase Substrate Reactivity

A study on the enzymatic reduction of nitroaromatics found that nitrobenzimidazoles, including the 5-nitro substituted class, act as relatively efficient substrates for rat liver DT-diaphorase (EC 1.6.99.2). Their reactivity was found to exceed that of other common nitroaromatics, specifically nitrofurans and nitrobenzenes [1]. This indicates a unique kinetic interaction between the nitrobenzimidazole scaffold and this important phase II detoxification enzyme, which is involved in the bioreductive activation of prodrugs and the detoxification of quinones.

Enzymology Redox Biology Cytotoxicity

Anticancer Cytotoxicity Profile

In the context of anticancer drug discovery, specific 1-substituted 5-nitrobenzimidazole derivatives have shown distinct and potent activity. In a study, compound 3, a 5-nitrobenzimidazole derivative, was more active than the standard chemotherapeutic agent doxorubicin against A-549, HCT-116, and MCF-7 cancer cell lines [1]. While this is a derivative and not the sodium salt itself, it provides class-level evidence that the 5-nitrobenzimidazole core can be elaborated to yield compounds with superior cytotoxic profiles compared to established drugs.

Anticancer Cytotoxicity Medicinal Chemistry

5-Nitrobenzimidazole Sodium Salt: Application Scenarios


Formulation for Poorly Soluble Compounds

Procure 1H-Benzimidazole, 5-nitro-, sodium salt when designing aqueous formulations for in vitro or in vivo studies where the free base (5-nitrobenzimidazole) is impractical due to its low aqueous solubility (<0.01 g/100 mL at 16.5 °C). The enhanced solubility of the sodium salt reduces the need for organic co-solvents, thereby minimizing potential confounding effects on biological assays.

Rumen Methanogenesis Research

This compound is a key tool for researchers studying rumen fermentation and greenhouse gas mitigation. The 5-nitrobenzimidazole core has been shown to reduce methane production by 60% in vitro, a property not shared by all nitrocompounds (e.g., ABLE 244 and 245 had no effect) [1]. The sodium salt form facilitates its dissolution in the aqueous rumen buffer system used in these experiments.

Bioreductive Prodrug Research

Use this compound as a substrate for DT-diaphorase (NQO1) to study its catalytic mechanism and role in the bioreductive activation of prodrugs. Nitrobenzimidazoles are relatively efficient substrates for this enzyme, exhibiting reactivity that exceeds that of nitrofurans and nitrobenzenes [2]. This makes them valuable probes for investigating NQO1-dependent pathways and for the design of targeted cancer therapies.

Anticancer Lead Optimization

Medicinal chemists should consider 1H-Benzimidazole, 5-nitro-, sodium salt as a versatile starting material for synthesizing a library of 1-substituted derivatives. Evidence shows that specific 5-nitrobenzimidazole derivatives can exhibit superior cytotoxicity compared to doxorubicin against certain cancer cell lines [3], highlighting the potential of this core scaffold in generating novel anticancer leads.

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